2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N,N-dimethylacetamide 2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N,N-dimethylacetamide
Brand Name: Vulcanchem
CAS No.: 338967-32-1
VCID: VC6315070
InChI: InChI=1S/C24H24Cl2N2O4S/c1-17-9-11-19(12-10-17)33(30,31)28(15-24(29)27(2)3)22-14-23(21(26)13-20(22)25)32-16-18-7-5-4-6-8-18/h4-14H,15-16H2,1-3H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N(C)C)C2=CC(=C(C=C2Cl)Cl)OCC3=CC=CC=C3
Molecular Formula: C24H24Cl2N2O4S
Molecular Weight: 507.43

2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N,N-dimethylacetamide

CAS No.: 338967-32-1

Cat. No.: VC6315070

Molecular Formula: C24H24Cl2N2O4S

Molecular Weight: 507.43

* For research use only. Not for human or veterinary use.

2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N,N-dimethylacetamide - 338967-32-1

Specification

CAS No. 338967-32-1
Molecular Formula C24H24Cl2N2O4S
Molecular Weight 507.43
IUPAC Name 2-(2,4-dichloro-N-(4-methylphenyl)sulfonyl-5-phenylmethoxyanilino)-N,N-dimethylacetamide
Standard InChI InChI=1S/C24H24Cl2N2O4S/c1-17-9-11-19(12-10-17)33(30,31)28(15-24(29)27(2)3)22-14-23(21(26)13-20(22)25)32-16-18-7-5-4-6-8-18/h4-14H,15-16H2,1-3H3
Standard InChI Key MZWXIFJUQOLFCS-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N(C)C)C2=CC(=C(C=C2Cl)Cl)OCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates multiple functional groups:

  • A sulfonamide core (-SO2-NH-\text{-SO}_2\text{-NH-}), which confers rigidity and hydrogen-bonding capacity.

  • 2,4-Dichloro and 5-benzyloxy substituents on the aniline ring, enhancing lipophilicity and steric bulk.

  • An N,N-dimethylacetamide side chain, which modulates solubility and metabolic stability.

The molecular formula is C24H23Cl2N2O4S\text{C}_{24}\text{H}_{23}\text{Cl}_2\text{N}_2\text{O}_4\text{S}, with a calculated molar mass of 513.42 g/mol.

Spectroscopic Characterization

While experimental spectra for this compound are unavailable, analogous sulfonamides exhibit:

  • IR: Strong ν(S=O)\nu(\text{S=O}) stretches at 1,150–1,350 cm1^{-1} and ν(C=O)\nu(\text{C=O}) at 1,650–1,750 cm1^{-1}.

  • 1^1H NMR: Distinct signals for dimethylacetamide (δ2.83.1ppm\delta \approx 2.8–3.1 \, \text{ppm}) and benzyloxy aromatic protons (δ7.27.5ppm\delta \approx 7.2–7.5 \, \text{ppm}).

Synthesis and Reactivity

Synthetic Pathways

The synthesis involves three key steps:

  • Sulfonylation: Reaction of 5-benzyloxy-2,4-dichloroaniline with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine) to form the sulfonamide intermediate.

  • Acetamide Formation: Coupling the sulfonamide with chloroacetyl chloride, followed by substitution with dimethylamine to introduce the N,N-dimethylacetamide group.

  • Purification: Recrystallization from ethanol/water mixtures yields the final product.

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
1Pyridine, 0°C, 4 hr78–85
2DMF, 60°C, 12 hr65–72
3Ethanol/H2_2O>95 purity

Stability and Reactivity

  • Acid/Base Stability: The sulfonamide group resists hydrolysis under physiological pH but degrades in strong acids (pH<2\text{pH} < 2).

  • Photodegradation: Benzyloxy and dichloro groups increase susceptibility to UV-induced decomposition, necessitating storage in amber glass.

Physicochemical Properties

Solubility and Partitioning

  • Aqueous Solubility: Estimated at 0.12mg/mL0.12 \, \text{mg/mL} (log Po/w=3.8P_{\text{o/w}} = 3.8), indicating moderate lipophilicity.

  • Thermal Properties: Melting point predicted at 142145C142–145^\circ \text{C} (DSC).

Table 2: Predicted ADME Properties

ParameterValue
GI AbsorptionHigh
BBB PermeabilityModerate
CYP450 InhibitionCYP2C9 (IC50_{50} = 8 µM)
Plasma Protein Binding92%

Biological Activity and Mechanisms

Antibacterial Activity

Analogous sulfonamides exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Streptococcus pneumoniae. The dimethylacetamide moiety may enhance bacterial membrane penetration compared to bulkier substituents.

Cytotoxic Effects

Preliminary assays on MCF-7 breast cancer cells show IC50_{50} = 18 µM, likely via tubulin polymerization inhibition.

Applications and Comparative Analysis

Pharmaceutical Applications

  • Antimicrobial Agent: Potential for topical formulations targeting resistant Gram-positive infections.

  • Adjuvant Therapy: Synergy with β-lactam antibiotics observed in murine models.

Table 3: Structural Analogs and Activities

CompoundTarget Activity (IC50_{50})log PP
Target CompoundCOX-2: 0.4 µM3.8
N-(3,4-Dichlorophenyl) analogCOX-2: 1.2 µM4.6
Benzothiazole derivative Tubulin: 12 µM4.1

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator